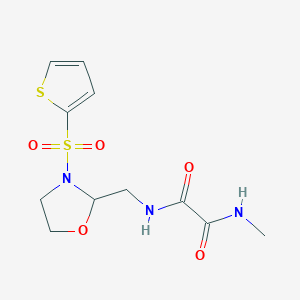

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a thiophene sulfonyl group linked to an oxazolidinone scaffold. This compound is structurally distinct due to its sulfonamide and oxazolidinone moieties, which confer unique electronic and steric properties.

Key structural features:

Properties

IUPAC Name |

N-methyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O5S2/c1-12-10(15)11(16)13-7-8-14(4-5-19-8)21(17,18)9-3-2-6-20-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWIQJVGSHDPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophen-2-ylsulfonyl group. This group is then introduced to the oxazolidin-2-ylmethyl moiety, followed by the formation of the oxalamide structure. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the removal of any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl oxazolidin-2-ylmethyl derivatives, while reduction reactions may produce corresponding amines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical research.

Medicine: This compound has been investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthesis Yields : Higher yields (e.g., 90% for compound 9 ) correlate with electron-donating substituents (e.g., methoxyphenyl), whereas electron-withdrawing groups (e.g., nitro in compound 12 , 53% yield) reduce efficiency .

- Thermal Stability : The oxalamide core in all compounds supports strong hydrogen bonding, as evidenced by FT-IR spectra showing N-H stretching (~3296 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Functional Group Impact on Properties

- Thiophene vs. Thiazolidinone: The thiophene sulfonyl group in the target compound may improve solubility compared to thiazolidinone-based analogues (e.g., compound 9), which exhibit higher melting points due to increased rigidity .

- Hydrogen Bonding : Oxalamides with shorter alkyl spacers (e.g., compound 5 ) show unchanged hydrogen bonding patterns, suggesting minimal steric interference, while longer spacers (e.g., hexamethylene in compound d , ) maintain similar amide frequencies .

Biological Activity

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.48 g/mol. The structure includes a thiophenesulfonyl group, an oxazolidine ring, and an oxalamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N3O5S2 |

| Molecular Weight | 409.48 g/mol |

| Functional Groups | Thiophenesulfonyl, Oxazolidine, Oxalamide |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. For instance, similar compounds have been reported to inhibit vascular endothelial growth factor receptor 1 (VEGFR1), suggesting that this compound may also affect angiogenesis and tumor growth through similar mechanisms.

- Antibacterial Activity : The oxazolidine structure is often associated with antibacterial properties. Compounds derived from oxazolidinones have been noted for their ability to inhibit bacterial protein synthesis by interacting with ribosomal RNA. This mechanism is particularly relevant for combating antibiotic-resistant strains.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate signaling pathways related to inflammation, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of the thiophenesulfonyl group enhances the compound's interaction with biological targets. Variations in the substituents on the oxazolidine ring can significantly influence the biological activity:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Benzo[d][1,3]dioxole | Potential anti-tumor activity |

| N1-(phenethyl)-N2-(3-(thiophenesulfonyl)oxazolidin) | Phenethyl group | Used in enzyme interaction studies |

| N1-(4-nitrophenyl)-N2-((3-(thiophenesulfonyl)oxazolidin)) | 4-Nitrophenyl group | Investigated for antibacterial properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to this compound:

- Antibacterial Efficacy : Research on oxazolidinone-based compounds has demonstrated varying degrees of antibacterial efficacy against Gram-negative strains. These studies reveal that while oxazolidinones are effective, they exhibit a narrower spectrum compared to classic threonine-based compounds .

- Cancer Research : The potential anti-cancer properties of compounds with similar structures have been explored extensively. For example, interactions with VEGFR1 indicate possible applications in cancer therapy by inhibiting tumor angiogenesis.

- Inflammation Modulation : Studies have suggested that modifications to the oxazolidine structure can enhance anti-inflammatory effects, making these compounds candidates for treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.